Isoviolanthin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

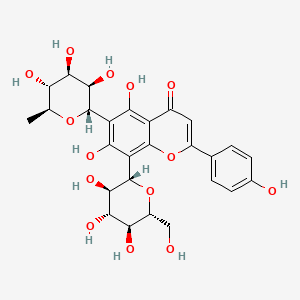

Isoviolanthin is a flavonoid glycoside primarily extracted from the leaves of Dendrobium officinale. It is known for its potential therapeutic properties, particularly in inhibiting the migration and invasion of hepatocellular carcinoma (HCC) cells without exhibiting cytotoxic effects on normal liver cells .

Wissenschaftliche Forschungsanwendungen

Isoviolanthin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und Flavonoidchemie verwendet.

Biologie: Wird für seine Rolle bei der Modulation von Zellwegen untersucht, insbesondere in der Krebsforschung.

Medizin: Potenzielles Therapeutikum zur Behandlung von metastasiertem HCC im fortgeschrittenen Stadium aufgrund seiner Fähigkeit, die Epithel-Mesenchymale Transition (EMT) über die TGF-β/Smad- und PI3K/Akt/mTOR-Signalwege zu hemmen

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung der TGF-β/Smad- und PI3K/Akt/mTOR-Signalwege. Durch die Deaktivierung dieser Signalwege verhindert es den EMT-Prozess, wodurch die Migrations- und Invasionsfähigkeit von Krebszellen reduziert wird. Dieser Mechanismus unterstreicht sein Potenzial als Therapeutikum in der Krebstherapie .

Ähnliche Verbindungen:

Violanthin: Ein weiteres Flavonoidglykosid mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Glykosylierungsmustern.

Apigenin: Ein Flavonoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Luteolin: Bekannt für seine antioxidativen und entzündungshemmenden Aktivitäten.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine biologische Aktivität maßgeblich beeinflusst. Im Gegensatz zu anderen Flavonoiden zeigt es eine eindeutige Fähigkeit, die EMT in Krebszellen ohne zytotoxische Wirkungen auf normale Zellen zu hemmen, was es zu einem vielversprechenden Kandidaten für gezielte Krebstherapien macht .

Wirkmechanismus

Target of Action

Isoviolanthin primarily targets the Transforming Growth Factor Beta (TGF-β) and Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inhibiting the TGF-β1-induced Epithelial-Mesenchymal Transition (EMT) in hepatocellular carcinoma (HCC) cells . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Biochemical Pathways

This compound affects the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . By deactivating these pathways, this compound can reverse TGF-β1-mediated EMT in HCC cells . This results in a decrease in the migratory and invasive capacities of these cells .

Pharmacokinetics

It is known that this compound exhibits no cytotoxic effects on normal liver lo2 cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a notable reduction in the migratory and invasive capacities of TGF-β1-treated HCC cells . Additionally, this compound treatment decreases matrix metalloproteinase (MMP)-2 and -9 levels, and remarkably alters the expression of EMT markers .

Action Environment

It is known that the regeneration efficiency dominated by schwann cells is impaired by factors such as the severity of peripheral nervous injury, aging, and metabolic disease

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isoviolanthin involves several steps, typically starting with the extraction of flavonoid precursors from plant sources. The process includes glycosylation reactions where sugar moieties are attached to the flavonoid core. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of plant cell cultures and enzymatic synthesis. These methods are preferred for their efficiency and sustainability. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isoviolanthin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppen an der Flavonoidstruktur verändern.

Reduktion: Umfasst typischerweise die Reduktion von Carbonylgruppen.

Substitution: Tritt häufig an den Hydroxylgruppen auf, wobei verschiedene Substituenten eingeführt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Säurechloride oder Alkylhalogenide in Gegenwart einer Base wie Pyridin.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die ihre biologische Aktivität oder Löslichkeit verbessern .

Vergleich Mit ähnlichen Verbindungen

Violanthin: Another flavonoid glycoside with similar structural features but different glycosylation patterns.

Apigenin: A flavonoid with anti-inflammatory and anticancer properties.

Luteolin: Known for its antioxidant and anti-inflammatory activities.

Uniqueness: Isoviolanthin is unique due to its specific glycosylation pattern, which significantly influences its biological activity. Unlike other flavonoids, it exhibits a distinct ability to inhibit EMT in cancer cells without cytotoxic effects on normal cells, making it a promising candidate for targeted cancer therapies .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBWSPDILHVKEV-RSPRXDBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is isoviolanthin and where is it found?

A1: this compound is a naturally occurring flavonoid C-glycoside. It is commonly found in plants like Dendrobium officinale, a traditional Chinese medicine, and Glycyrrhiza uralensis (licorice root). [, , ]

Q2: What are the potential therapeutic benefits of this compound?

A2: Research suggests that this compound possesses several potential therapeutic benefits, including:

- Skin protection: Studies indicate that this compound may protect skin cells (keratinocytes) from damage caused by reactive oxygen species like hydrogen peroxide. This protective effect is thought to be mediated by downregulating the p53 signaling pathway, a key pathway involved in apoptosis (programmed cell death). []

- Anti-cancer activity: this compound has shown promising results in inhibiting the growth and spread of liver cancer cells. This effect is attributed to its ability to suppress the epithelial-mesenchymal transition (EMT) process, a crucial step in cancer metastasis. It achieves this by interfering with signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR. []

- Anti-inflammatory effects: In vitro and in vivo studies demonstrate the anti-inflammatory potential of this compound. It can reduce the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in immune cells, offering a potential therapeutic avenue for inflammatory conditions. []

Q3: How does this compound exert its effects at the molecular level?

A3: this compound appears to interact with various cellular targets and signaling pathways:

- p53 signaling pathway: this compound downregulates the p53 signaling pathway in skin cells, thereby protecting them from apoptosis induced by hydrogen peroxide. []

- TGF-β/Smad and PI3K/Akt/mTOR pathways: In liver cancer cells, this compound disrupts these pathways, leading to the suppression of EMT and reduced metastasis. []

- Inflammatory mediators: this compound inhibits the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, contributing to its anti-inflammatory effects. []

Q4: What is the structure of this compound?

A4: this compound is a flavonoid C-glycoside. While its exact spectroscopic data is not provided in these abstracts, its molecular formula and weight can be determined from its structure (which can be found in chemical databases). [, ]

Q5: How do structural modifications of this compound affect its activity?

A5: The provided research papers do not delve into the structure-activity relationship (SAR) of this compound. Further research is needed to understand how modifications to its chemical structure impact its potency, selectivity, and overall biological activity.

Q6: Have any specific targets been identified for this compound?

A6: While this compound's mechanisms are not fully elucidated, one study suggests it may target specific genes: KDM6B, CHAC2, ESCO2, and IPO4. This interaction might be involved in its protective effect against reactive oxygen species-induced skin injury. []

Q7: What analytical techniques are used to identify and quantify this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): This technique separates different components of a mixture based on their chemical properties, allowing for the identification and quantification of this compound. [, , ]

- Electrospray ionization mass spectrometry (ESI-MS): This method is used to determine the molecular weight and structural information of this compound. [, ]

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within this compound. []

- Ultraviolet-visible (UV) Spectroscopy: Helps in identifying and quantifying this compound based on its characteristic light absorption properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

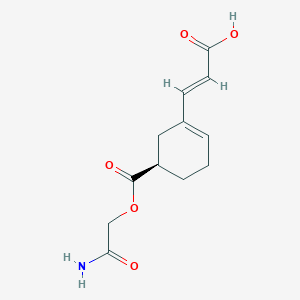

![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

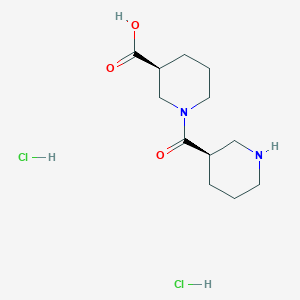

![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)